2-Tridecanoyloxazole

Description

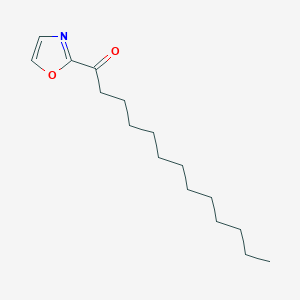

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)tridecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCDMTJLKMAUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642042 | |

| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-51-5 | |

| Record name | 1-(2-Oxazolyl)-1-tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Tridecanoyloxazole and Its Precursors

Cyclization Strategies for Oxazole (B20620) Ring Formation

The construction of the oxazole ring is the critical step in the synthesis of 2-Tridecanoyloxazole. Various cyclization strategies have been developed, with the Robinson-Gabriel synthesis and its modifications being particularly relevant. wikipedia.org These methods typically involve the formation of the oxazole ring from an acyclic precursor through an intramolecular cyclization followed by dehydration.

Precursor Selection and Design for Tridecanoyloxazole Synthesis

For the specific synthesis of this compound, the key precursor is an N-(2-oxoalkyl)tridecanamide. This molecule contains the necessary tridecanoyl group for the C2 substituent and a ketone functionality that participates in the ring closure. This precursor can be synthesized by the acylation of an α-amino ketone with tridecanoyl chloride or a related activated derivative of tridecanoic acid.

Alternative strategies, such as the Fischer oxazole synthesis, involve the condensation of a cyanohydrin with an aldehyde. cutm.ac.inwikipedia.orgdrugfuture.com While a classic method for 2,5-disubstituted oxazoles, its application for a 2-tridecanoyl substituent is less direct than the Robinson-Gabriel approach. Other modern methods may start from vinyl azides, beilstein-journals.org α-diazoketones, ijpsonline.com or employ a multi-component approach to construct the core structure in a single pot. nih.gov

| Precursor Name | General Structure | Applicable Synthesis Method | Description |

|---|---|---|---|

| N-(2-oxoalkyl)tridecanamide | C12H25-CO-NH-CH2-CO-R | Robinson-Gabriel Synthesis | The most direct precursor, where the tridecanoyl group is pre-installed. 'R' can be an alkyl or aryl group, which will become the C5 substituent on the oxazole ring. |

| α-Amino ketone | H2N-CH2-CO-R | Robinson-Gabriel (via acylation) | A versatile starting material that is first acylated with tridecanoyl chloride to form the N-(2-oxoalkyl)tridecanamide precursor. |

| Tridecanamide | C12H25-CO-NH2 | Reaction with α-haloketone | A primary amide that can react with an α-haloketone (e.g., 2-bromoacetophenone) to form the oxazole ring directly. cutm.ac.in |

| Tridecanoyl chloride | C12H25-CO-Cl | Reaction with isocyanide | An acyl chloride can react with an isocyanide in the presence of a catalyst to form the oxazole ring. pharmaguideline.comscilit.com |

Dehydrating Agent Catalysis in Oxazole Cyclization

The final step in the Robinson-Gabriel synthesis is a dehydration reaction that converts the cyclized intermediate (an oxazoline) into the aromatic oxazole. prezi.com This step requires a cyclodehydrating agent to facilitate the elimination of a water molecule. wikipedia.org Historically, strong protic acids such as concentrated sulfuric acid were used. prezi.comijpsonline.com However, these harsh conditions can lead to low yields and side reactions. ijpsonline.comijpsonline.com

Over the years, a variety of milder and more efficient dehydrating agents have been employed. Polyphosphoric acid (PPA) has been shown to improve yields compared to sulfuric acid. ijpsonline.comijpsonline.com Other reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). wikipedia.orgprezi.compharmaguideline.com The choice of agent can significantly impact the reaction's success, depending on the specific substrate's sensitivity and functional group tolerance. For the synthesis of this compound, a key consideration is avoiding side reactions involving the long alkyl chain.

| Dehydrating Agent | Chemical Formula | Typical Conditions | Notes |

|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | Concentrated, often heated | The classic reagent; can cause charring and low yields. ijpsonline.com |

| Polyphosphoric Acid | PPA | Heated (e.g., 100-150°C) | Generally provides better yields (50-60%) than H₂SO₄. ijpsonline.comijpsonline.com |

| Phosphorus Pentoxide | P₂O₅ | In an inert solvent, heated | A powerful dehydrating agent. prezi.com |

| Phosphorus Oxychloride | POCl₃ | Often with a base in an inert solvent | Common cyclodehydrating agent. pharmaguideline.com |

| Thionyl Chloride | SOCl₂ | In an inert solvent | Effective but can also act as a chlorinating agent. pharmaguideline.com |

| Trifluoroacetic Anhydride | (CF₃CO)₂O / TFAA | Ethereal solvent, often at room temperature | A mild and effective agent used in modern variations. wikipedia.orgprezi.com |

Metal-Catalyzed and Organocatalyzed Approaches

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, selectivity, and environmental compatibility. Both metal-based and organic catalysts have been successfully applied to oxazole synthesis.

Metal-Catalyzed Synthesis: Transition metals like copper, palladium, silver, and zinc are effective catalysts for forming the C-O and C-N bonds required for the oxazole ring. beilstein-journals.orgnih.govfrontiersin.org Copper-catalyzed methods are particularly common, promoting the cyclization of precursors such as enamides. organic-chemistry.orgresearchgate.net For instance, a copper(II) triflate catalyst has been used to synthesize 2,4-disubstituted oxazoles from α-diazoketones and amides. ijpsonline.com A silver-induced cycloaddition of isocyanides with acyl chlorides provides another regioselective route to 2,5-disubstituted oxazoles. scilit.com These methods offer mild reaction conditions and high functional group tolerance, which would be advantageous for the synthesis of this compound.

Organocatalyzed Synthesis: Organocatalysis avoids the use of often toxic and expensive heavy metals, representing a greener synthetic alternative. beilstein-journals.orgrsc.org Iodine-catalyzed tandem oxidative cyclization has emerged as a practical and simple method for preparing 2,5-disubstituted oxazoles from aldehydes and ammonium (B1175870) acetate. organic-chemistry.orgresearchgate.net This metal-free approach proceeds under mild conditions with broad substrate compatibility. researchgate.net Furthermore, strong Brønsted acids like triflic acid can catalyze the dehydrative cyclization of N-(2-hydroxyethyl)amides to form the related oxazoline (B21484) ring, which can be a precursor to oxazoles. mdpi.com Organocatalytic methods based on enamine or enolate cycloadditions have also been developed for synthesizing related triazole heterocycles, and similar principles could be adapted for oxazole synthesis. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Purity

Beyond the choice of precursors and catalysts, the optimization of reaction parameters such as solvent, temperature, and pressure is crucial for maximizing the yield and purity of this compound.

Solvent Effects on Tridecanoyloxazole Synthesis

The solvent in which a reaction is conducted can profoundly influence its rate and outcome by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org In oxazole synthesis, particularly the Robinson-Gabriel cyclization, the reaction proceeds through polar intermediates and a charged transition state. acs.org Therefore, the choice of solvent polarity is critical.

Reactions are often faster in solvents that can effectively solvate the transition state. wikipedia.org For oxazole synthesis, polar aprotic solvents are frequently used. The Fischer synthesis, for example, traditionally uses dry ether. wikipedia.orgdrugfuture.com Modern protocols often employ solvents like dichloromethane (B109758) (DCM), researchgate.net 1,2-dichloroethane, ijpsonline.comacs.org dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). researchgate.netbeilstein-journals.org The selection of an appropriate solvent for synthesizing this compound must balance the solubility of the long, nonpolar tridecanoyl chain with the need to stabilize the polar intermediates of the cyclization step.

| Solvent | Dielectric Constant (ε) at 25°C | Type | Potential Effect on Synthesis |

|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good balance of polarity and ability to dissolve organic precursors. researchgate.net |

| Acetonitrile | 37.5 | Polar Aprotic | High polarity can stabilize charged intermediates, potentially increasing reaction rate. wikipedia.org |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High boiling point allows for higher reaction temperatures; excellent solvating power. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very high polarity and high boiling point; often used in iodine-mediated oxidative cyclizations. researchgate.netbeilstein-journals.org |

| Toluene | 2.4 | Nonpolar | May be suitable for precursors with low polarity but could slow reactions involving polar intermediates. frontiersin.org |

| Dry Ether | 4.3 | Nonpolar | Classic solvent for the Fischer synthesis, particularly with gaseous HCl. prezi.comwikipedia.org |

Temperature and Pressure Influence on Reaction Kinetics

Pressure is a less commonly adjusted variable in standard laboratory-scale liquid-phase synthesis but can be significant. In reactions involving gaseous reagents, such as the use of anhydrous HCl gas in the Fischer synthesis, pressure directly affects the concentration of the reagent and thus the reaction rate. wikipedia.org For condensed-phase reactions, high pressure can influence reactions where there is a change in volume between the reactants and the transition state. While most oxazole syntheses are conducted at atmospheric pressure, studies on related reactions have shown that pressure can affect kinetic rates and regioselectivity. researchgate.netresearchgate.net For instance, some oxidation reactions show that increasing pressure can enhance conversion rates, although the effect may be linked to increasing the concentration of a gaseous reactant like oxygen. acs.org For the synthesis of this compound, standard atmospheric pressure is likely sufficient, but exploring pressure as a variable could be relevant in specialized flow chemistry setups.

Time-Course Studies and Reaction Monitoring Techniques

The progress of the synthesis of this compound and its precursors can be meticulously tracked using various analytical techniques. These methods are crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the desired product is obtained with high purity. The most common techniques employed for time-course studies and reaction monitoring are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of organic reactions. In the context of this compound synthesis, which can be achieved through the acylation of a suitable oxazole precursor, HPLC allows for the separation and quantification of the starting materials, intermediates, and the final product. A reversed-phase HPLC method is often employed, where samples are periodically withdrawn from the reaction mixture, quenched, and analyzed. The data obtained can be used to plot the concentration of reactants and products over time, providing a detailed kinetic profile of the reaction. For instance, in a related synthesis of a 2,4,5-trisubstituted oxazole, the reaction progress was monitored by taking aliquots at specific time intervals, which were then analyzed to determine the conversion rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, provides detailed structural information about the molecules in the reaction mixture. For in-situ reaction monitoring, a small sample of the reaction mixture can be analyzed directly in an NMR tube. This allows for the real-time observation of the disappearance of reactant signals and the appearance of product signals. For example, the synthesis of a 4,5-disubstituted 2-(pyridin-2-yl)oxazole (B8592805) was monitored over time by ¹H NMR spectroscopy to understand the reaction progress rsc.org. This technique is invaluable for identifying transient intermediates and byproducts, which can provide insights into the reaction mechanism.

A representative time-course study for a related oxazole synthesis, illustrating the conversion of a starting material to the oxazole product over time, is presented in the table below. This data is illustrative of the type of information that can be obtained from careful reaction monitoring.

| Time (hours) | Conversion (%) |

|---|---|

| 0 | 0 |

| 1 | 25 |

| 2 | 48 |

| 3 | 65 |

| 4 | 78 |

| 5 | 85 |

| 6 | 92 |

This table provides illustrative data on the conversion rate over time for a representative oxazole synthesis, based on similar studies in the literature. The actual time and conversion rates for the synthesis of this compound may vary depending on the specific reaction conditions.

Scalable Synthetic Approaches for Research Applications

The transition from a laboratory-scale synthesis to the production of larger quantities of this compound for extensive research applications presents several challenges, including reaction control, purification, and safety. Continuous flow chemistry has emerged as a powerful technology to address these challenges, offering enhanced safety, efficiency, and scalability compared to traditional batch processes mt.comnih.govrsc.org.

Continuous Flow Synthesis: In a continuous flow setup, reactants are continuously pumped through a heated and pressurized tube or a microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high reproducibility. For the synthesis of oxazole derivatives, continuous flow processes have been developed that offer significant advantages. For example, a continuous flow process was used for the synthesis of 2-(azidomethyl)oxazoles, demonstrating the potential for safe handling of potentially hazardous intermediates and scalable production mt.com.

A key advantage of continuous flow systems is the ability to integrate in-line monitoring and purification steps. Real-time analysis using techniques like FTIR or UV-Vis spectroscopy can be incorporated into the flow path to continuously monitor the reaction progress. This allows for immediate adjustments to the reaction conditions to maintain optimal performance.

The table below outlines a comparison between a traditional batch synthesis and a continuous flow approach for the synthesis of a generic oxazole derivative, highlighting the potential benefits for scalable production.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Volume | Large, discrete batches | Small, continuous stream |

| Heat Transfer | Often inefficient, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Enhanced due to small diffusion distances |

| Reaction Time | Typically hours to days | Can be reduced to minutes |

| Scalability | Difficult and often requires re-optimization | Straightforward by extending operation time or parallelization |

| Safety | Accumulation of large quantities of reagents and products | Small reaction volumes minimize risk |

By employing such advanced synthetic and monitoring techniques, the efficient and scalable production of this compound and its precursors can be achieved, facilitating further research into its chemical and biological properties.

Exploration of Chemical Reactivity and Transformation Pathways of 2 Tridecanoyloxazole

Oxidative Transformations of the Oxazole (B20620) Ring and Acyl Side Chain

The oxazole ring, while aromatic, possesses a degree of electronic character that renders it susceptible to oxidative conditions. Strong oxidizing agents can lead to the cleavage of the heterocyclic system. In contrast, the long tridecanoyl side chain, being a saturated acyl group, presents a different reactivity profile.

Selective Oxidation Strategies and Reagents (e.g., KMnO₄, CrO₃)

The oxidation of 2-Tridecanoyloxazole can be directed towards the oxazole ring using powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (CrO₃). These reagents are known to effect the cleavage of the oxazole ring system copbela.org.

The long alkyl chain (C₁₂H₂₅) of the tridecanoyl group is generally resistant to oxidation under conditions that would cleave the oxazole ring. Oxidation of aliphatic chains typically requires harsh conditions unless activated by adjacent functional groups libretexts.org. The carbonyl carbon of the acyl group is already in a high oxidation state and lacks C-H bonds, making it resistant to further oxidation. Similarly, the alkyl chain lacks a "benzylic" position with an activatable C-H bond, which would be necessary for selective side-chain oxidation by reagents like KMnO₄ under milder conditions scribd.com. Therefore, the primary outcome of treating this compound with strong oxidants is the degradation of the heterocyclic ring.

| Reagent | Substrate Moiety | Primary Product Type | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Oxazole Ring | Ring-opened products (e.g., carboxylic acids) | copbela.orglibretexts.org |

| Chromic Acid (CrO₃) | Oxazole Ring | Ring-opened products | copbela.org |

Mechanisms of Oxidative Product Formation

The oxidation of the oxazole ring by agents like KMnO₄ is proposed to proceed via attack on the electron-rich double bonds of the heterocycle. The C4-C5 bond is a common site for initial attack, leading to the formation of intermediates that readily undergo C-C bond cleavage tandfonline.com. In acidic or basic media, these intermediates are further oxidized and hydrolyzed, ultimately resulting in the fragmentation of the ring to form smaller carboxylic acids and other degradation products.

A plausible mechanism involves the formation of a cyclic manganese ester intermediate across the C4-C5 double bond, analogous to the dihydroxylation of alkenes libretexts.orglibretexts.org. Under harsh conditions (e.g., heat or high concentration of KMnO₄), this intermediate is not isolated but is immediately cleaved, breaking the ring structure libretexts.org. The specific products would depend on the exact conditions and the subsequent workup.

Reductive Transformations of this compound

Reduction of this compound can target either the oxazole ring, leading to partial or full saturation, or result in the cleavage of the ring's N-O bond.

Reductive Cleavage and Ring Opening Reactions

The oxazole ring can undergo reductive cleavage, often targeting the inherently weak N-O bond. Reagents like a nickel-aluminum (Ni-Al) alloy in an aqueous alkaline solution have been shown to reduce and open the oxazole ring tandfonline.com. This type of reaction can lead to the formation of acyclic amides. The reaction of isoxazoles, which are structurally related, with reagents such as molybdenum hexacarbonyl (Mo(CO)₆) or iron-based catalysts also results in reductive N-O bond cleavage, suggesting similar pathways may be accessible for oxazoles beilstein-journals.org.

| Reagent/Method | Transformation | Potential Product | Reference |

|---|---|---|---|

| Ni-Al Alloy / aq. KOH | Reductive Ring Opening | Acyclic Amide Derivatives | tandfonline.com |

Conversion to Saturated Heterocyclic Structures

The aromatic oxazole ring can be converted to its saturated counterpart, oxazolidine (B1195125), through catalytic hydrogenation. This transformation typically requires a catalyst such as rhodium on carbon (Rh/C) or palladium (Pd) under hydrogen pressure researchgate.netnih.gov. The reduction proceeds through an intermediate oxazoline (B21484) before reaching the fully saturated oxazolidine structure tandfonline.com. This method allows for the conversion of the planar, aromatic system into a three-dimensional, saturated heterocyclic structure while retaining the core ring system.

| Reagent/Method | Transformation | Product | Reference |

|---|---|---|---|

| H₂ / Rh-C or other metal catalysts | Catalytic Hydrogenation | 2-Tridecanoyloxazolidine | researchgate.netnih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Core

The aromaticity of the oxazole ring allows it to undergo substitution reactions, although its reactivity is influenced by the presence of two different heteroatoms and the acyl substituent.

Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon copbela.orgwikipedia.orgslideshare.net. However, the oxazole ring itself is relatively electron-deficient compared to benzene, and such reactions typically require the presence of activating, electron-donating groups on the ring to proceed efficiently tandfonline.comwikipedia.org. The 2-tridecanoyloxy group is an electron-withdrawing group, which would further deactivate the ring towards electrophilic attack, making such substitutions on this compound challenging.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are rare but can occur at the C2 position, which is the most electron-deficient carbon, particularly if a good leaving group is present tandfonline.comwikipedia.org.

In the case of this compound, two primary pathways for nucleophilic attack can be considered:

Nucleophilic Acyl Substitution: A nucleophile can attack the electrophilic carbonyl carbon of the tridecanoyl group. This follows a standard nucleophilic acyl substitution mechanism (addition-elimination), where the oxazole moiety acts as part of the leaving group (an oxazolate anion) masterorganicchemistry.comyoutube.com. The stability of the leaving group is a key factor; good leaving groups are typically weak bases masterorganicchemistry.com. This pathway would result in the formation of a new carboxylic acid derivative (e.g., an amide or ester) and 2-hydroxyoxazole, which exists in equilibrium with its tautomer.

Nucleophilic Attack at C2 of the Ring: A strong nucleophile could directly attack the C2 carbon of the oxazole ring. This can lead to either substitution of the tridecanoyloxy group or cleavage of the ring altogether slideshare.net. Ring cleavage is a common outcome for nucleophilic attack on oxazoles, often leading to the formation of imidazoles or other heterocyclic systems depending on the nucleophile and reaction conditions slideshare.net.

| Reaction Type | Position of Attack | Controlling Factors | Potential Outcome | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C5 | Requires activating groups; disfavored by the 2-acyloxy group. | Substitution at C5 (unlikely) | tandfonline.comwikipedia.org |

| Nucleophilic Acyl Substitution | Carbonyl Carbon | Strength of nucleophile; stability of oxazolate leaving group. | Formation of a new amide/ester and 2-hydroxyoxazole. | masterorganicchemistry.comyoutube.com |

| Nucleophilic Aromatic Substitution / Ring Cleavage | C2 | Strength of nucleophile; reaction conditions. | Substitution of the acyloxy group or ring fragmentation. | wikipedia.orgslideshare.net |

Regioselectivity and Stereoselectivity in Substitution

The oxazole ring exhibits distinct regioselectivity in substitution reactions, a pattern significantly modulated by the substituent at the C2 position. tandfonline.comsemanticscholar.org

Regioselectivity:

Electrophilic Substitution: For the parent oxazole ring, electrophilic aromatic substitution is generally directed to the C5 position, which is the most electron-rich carbon. wikipedia.orgcutm.ac.in However, these reactions often require the presence of activating, electron-donating groups on the ring to proceed efficiently. tandfonline.comsemanticscholar.org In this compound, the electron-withdrawing nature of the acyl group deactivates the ring towards electrophilic attack, making such substitutions challenging.

Nucleophilic Substitution: The oxazole ring is more amenable to nucleophilic substitution, particularly at the C2 position. wikipedia.orgcutm.ac.in The order of reactivity for nucleophilic substitution on a halogenated oxazole ring is C2 >> C4 > C5. tandfonline.comsemanticscholar.org While this compound does not have a typical leaving group at C2, the acidity of the C2 proton is a key feature. Deprotonation at C2 with a strong base (like n-BuLi) generates a C2-lithio species. wikipedia.orgacs.org This intermediate, however, exists in equilibrium with a ring-opened isonitrile enolate, which can complicate subsequent reactions. wikipedia.orgnih.gov Protecting the C2 position, for instance with a silyl (B83357) group, can allow for metalation and substitution at the C4 and C5 positions. acs.org

Stereoselectivity: Stereoselectivity becomes a factor in reactions involving the creation of new stereocenters. masterorganicchemistry.com For instance, if a nucleophilic addition to the carbonyl carbon of the tridecanoyl group were to occur, or if a substitution reaction at a chiral center adjacent to the oxazole were to take place, the formation of one stereoisomer over another would be possible. The planar nature of the oxazole ring means that attack can occur from either face, and the stereochemical outcome would depend on the reaction mechanism and steric hindrance from the substrates. masterorganicchemistry.com

Table 1: Regioselectivity in Oxazole Substitution Reactions

| Reaction Type | Preferred Position | Influence of 2-Acyl Group | Supporting Evidence |

| Electrophilic Substitution | C5 | Deactivating | Requires electron-donating groups for activation. tandfonline.comwikipedia.orgcutm.ac.in |

| Nucleophilic Substitution | C2 | Activating (for deprotonation) | C2 is the most acidic proton; allows for metalation. wikipedia.orgacs.org |

Role of the Tridecanoyl Group in Directing Substitution

The tridecanoyl group at the C2 position is not merely a passive substituent; it actively directs the course of substitution reactions through both electronic and steric effects.

Electronic Effects: As an acyl group, the tridecanoyl substituent is strongly electron-withdrawing. This effect significantly lowers the electron density of the entire oxazole ring, making it less reactive towards electrophiles. Conversely, it increases the acidity of the C2 proton, making this site the preferred point for initial attack by strong bases, leading to the formation of a nucleophilic center at C2 upon deprotonation. wikipedia.org

Steric Effects: The long, bulky tridecanoyl chain can sterically hinder the approach of reactants to the C2 position and the adjacent nitrogen atom at position 3. This steric bulk can influence the regioselectivity of reactions, potentially favoring attack at the less hindered C5 position in certain cases.

Directing Group for Synthesis: The 2-acyl group itself can be the target of reactions. For example, reactions with Weinreb amides can be used to synthesize 2-acyl oxazoles. Furthermore, the carbonyl group can undergo nucleophilic addition, potentially leading to a range of functional group transformations.

Investigating Rearrangement Reactions and Fragmentations

2-Acyloxazoles can participate in several rearrangement and fragmentation reactions, often triggered by heat, light, or specific reagents.

Rearrangement Reactions:

Cornforth Rearrangement: This is a well-known thermal rearrangement of 4-acyloxazoles, where the acyl group on the C4 position and the substituent at the C5 position exchange places. wikipedia.org The mechanism involves a pericyclic ring opening to a nitrile ylide intermediate. wikipedia.org While this compound is a 2-acyl, not a 4-acyl, oxazole, understanding related rearrangements is crucial as similar intermediates could potentially be accessed under specific conditions.

Photochemical Rearrangements: Aryl-substituted oxazoles are known to undergo photochemical rearrangements, which are broadly classified into two types. Type A involves the interchange of adjacent ring atoms (e.g., C2 and N3), while Type B can involve more complex scrambling via bicyclic intermediates. researchgate.net

Skeletal Rearrangements: Recent studies have shown novel skeletal rearrangements of oxazoles into other heterocyclic systems like azepines and pyrroles through dynamic electrocyclization processes. acs.org

Fragmentation Pathways: The fragmentation of this compound is most relevant in the context of mass spectrometry analysis. The fragmentation pattern provides structural information based on the stability of the resulting ions. libretexts.org

Alpha-Cleavage: A common fragmentation pathway for carbonyl compounds is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. For this compound, this could involve the cleavage of the bond between the carbonyl carbon and the oxazole ring, or the bond between the carbonyl carbon and the dodecyl chain.

McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a sufficiently long alkyl chain (like the tridecanoyl group). It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.

Oxidative Cleavage: 2-Substituted oxazoles can undergo oxidative cleavage to yield imides. nih.gov For example, reaction with reagents like m-Chloroperbenzoic acid can lead to the formation of a triacylamine, where the tridecanoyl group and two other acyl groups (derived from the cleavage of the C4-C5 bond) are attached to the nitrogen atom. nih.gov This represents a significant transformation of the oxazole core. nih.gov

Reaction Pathway Analysis of this compound Transformations

Analyzing the reaction pathways of this compound transformations involves examining the sequence of bond-breaking and bond-forming events, as well as the intermediates and transition states involved.

Pathway for Nucleophilic Substitution at C2: The reaction pathway for substitution at C2 typically begins with deprotonation by a strong base. The resulting C2-lithiated oxazole is in equilibrium with its ring-opened tautomer, an isonitrile enolate. wikipedia.orgacs.org Trapping this intermediate with an electrophile can lead to either the desired C2-substituted oxazole or products derived from the ring-opened form, depending on the reaction conditions and the nature of the electrophile.

Pathway for Oxidative Cleavage: The oxidative cleavage of 2-substituted oxazoles is proposed to proceed through a multi-step pathway. nih.gov For instance, reaction with singlet oxygen (which can be generated photochemically or from other reagents) leads to an intermediate endoperoxide. nih.gov This unstable intermediate can then rearrange through various pathways, including acyl migration, ultimately leading to the cleavage of the oxazole ring and the formation of imide products. nih.gov

Computational Analysis: Modern computational chemistry provides tools to model these reaction pathways. arxiv.org Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, intermediates, transition states, and products. researchgate.net This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper, quantitative understanding of why a particular pathway is favored over another. Such analyses can elucidate the precise role of the tridecanoyl group in stabilizing or destabilizing key intermediates and transition states.

Table 2: Summary of Potential Transformations of this compound

| Transformation | Reagents/Conditions | Key Intermediates | Products |

| C2-Substitution | Strong Base (e.g., n-BuLi), Electrophile | C2-Lithio oxazole, Isonitrile enolate | C2-Substituted oxazole |

| Oxidative Cleavage | Singlet Oxygen (O₂), m-CPBA | Endoperoxide, Acyliminoester | Triacylamine, Diacylamine |

| Fragmentation (MS) | Electron Impact | Acylium ions, Radical cations | Various fragment ions |

Strategic Derivatization for Enhanced Research Characterization and Biological Probing

Design Principles for Derivatization Reagents

The effective design of derivatization reagents is predicated on a set of core principles aimed at optimizing the analytical process. scribd.com A primary goal is to introduce a functional group or moiety that enhances the analyte's response to a specific detection method. For instance, incorporating a fluorophore can dramatically increase sensitivity in fluorescence-based detection systems. nih.gov

Key considerations in the design and selection of derivatization reagents include:

Reaction Specificity and Efficiency: An ideal reagent should react selectively with the target functional group on the analyte, in this case, the oxazole (B20620) ring or the acyl chain of 2-tridecanoyloxazole. The reaction should proceed to completion, or near completion, to ensure accurate and reproducible quantification. wikipedia.org

Product Stability: The resulting derivative must be stable under the conditions of the analytical procedure, including any separation and detection steps, to prevent degradation and ensure reliable results. wikipedia.org

Improved Analytical Properties: Derivatization should impart favorable characteristics to the analyte, such as increased volatility for gas chromatography (GC), enhanced ionization efficiency for mass spectrometry (MS), or the introduction of a chromophore for UV-Vis detection. numberanalytics.comgcms.cz

Minimal Byproducts: The derivatization reaction should produce minimal interfering byproducts that could complicate the analysis. gcms.cz

Functional Group Specific Derivatization of this compound

The structure of this compound presents specific sites for chemical modification. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, and the carbonyl group of the tridecanoyl chain are primary targets for derivatization. nih.govmdpi.com

Acylation and Alkylation Strategies

Acylation and alkylation are common derivatization techniques that target active hydrogen atoms, such as those that might be present in trace impurities or degradation products associated with this compound, or could be used to modify the oxazole ring itself under specific conditions. libretexts.orgthermofisher.cn

Acylation: This process involves the introduction of an acyl group (R-C=O). researchgate.net Reagents like acyl halides or anhydrides are frequently used. thermofisher.cnresearchgate.net In the context of enhancing detectability, perfluoroacylating agents are particularly useful as they introduce fluorine atoms, which can significantly improve sensitivity in electron capture detection (ECD). gcms.czresearchgate.net The Friedel-Crafts acylation, a classic organic reaction, introduces an acyl group onto an aromatic ring and highlights the general utility of acylation in modifying molecular structures. libretexts.orgmasterorganicchemistry.com

| Derivatization Strategy | Reagent Class | Target Functional Group | Desired Outcome |

| Acylation | Acyl Halides, Anhydrides | Potential hydroxyl or amino impurities, or modification of the oxazole ring. | Increased volatility, improved chromatographic properties, enhanced detectability (especially with fluorinated reagents). gcms.czresearchgate.net |

| Alkylation | Alkyl Halides | Potential active hydrogens. | Decreased polarity, improved GC performance. gcms.cz |

Silylation Approaches (e.g., trimethylsilylation with BSTFA)

Silylation is a widely used derivatization technique, particularly for gas chromatography, that involves replacing an active hydrogen atom with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. gcms.cz This process significantly increases the volatility and thermal stability of polar compounds. scribd.com

For a compound like this compound, silylation would primarily target any associated molecules with active hydrogens, such as hydrolysis products (e.g., tridecanoic acid). The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent frequently used for this purpose. researchgate.netnih.gov The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate. researchgate.netnasa.gov

The reaction with BSTFA proceeds by replacing active protons on functional groups like hydroxyls and carboxylic acids with a TMS group. nih.gov This derivatization is crucial for analyzing compounds that would otherwise be non-volatile or thermally labile. numberanalytics.com

| Silylation Reagent | Abbreviation | Common Application | Notes |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of a wide range of polar compounds, including carboxylic acids and alcohols. researchgate.netnih.gov | Often used with a catalyst like TMCS. researchgate.net The byproducts are volatile and typically do not interfere with the chromatography. gcms.cz |

| Hexamethyldisilazane | HMDS | Silylation of unhindered alcohols and phenols. gcms.cz | A weaker silylating agent, often used in combination with TMCS. researchgate.net |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating reagents. researchgate.net | Can also be used as a primary silylating agent for certain compounds. gcms.cz |

Analytical Applications of Derivatization

The primary motivation for derivatizing this compound is to overcome analytical challenges and enhance the quality of data obtained from various instruments.

Improvement of Spectroscopic Detection Sensitivity

Derivatization can dramatically improve the sensitivity of spectroscopic detection methods. mdpi.comd-nb.info By introducing specific chemical moieties, the response of the analyte to a particular detection technique can be significantly amplified.

For example, introducing a fluorophore through derivatization can lower the limits of detection in fluorescence spectroscopy. nih.gov In the context of mass spectrometry, derivatization can improve ionization efficiency, leading to a stronger signal and better sensitivity. numberanalytics.com This is particularly important when analyzing trace amounts of a compound. Furthermore, techniques like attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy, combined with advanced data analysis, have shown promise in detecting and differentiating various molecules with high sensitivity. rsc.org

Facilitation of Structural Elucidation via Diagnostic Ions

Derivatization plays a critical role in mass spectrometry-based structural elucidation by producing derivatives with predictable and informative fragmentation patterns. researchgate.netnih.gov The mass shifts and characteristic fragment ions resulting from derivatization provide crucial clues for identifying the original molecule and the site of modification. mdpi.comnih.gov

Derivatization for Modulation of Lipophilicity and Membrane Permeability in Research Models

The ability of a molecule to traverse cellular membranes is a critical factor influencing its biological activity and its utility as a research probe. For a lipid-like compound such as this compound, which consists of a polar oxazole headgroup and a long, nonpolar acyl tail, its interaction with and passage through the lipid bilayer of cell membranes is of fundamental importance. Strategic derivatization is a key methodology employed by researchers to systematically modify the physicochemical properties of a lead compound, thereby fine-tuning its lipophilicity and, consequently, its membrane permeability. mdpi.comnih.gov This allows for the development of optimized molecular tools for probing biological systems and for establishing structure-activity relationships (SAR). nih.govnih.gov

The core principle behind this strategy is that the permeability of a compound is strongly correlated with its lipophilicity, often described by the partition coefficient (LogP). researchgate.net By making precise chemical modifications to the this compound scaffold, researchers can generate a library of analogs with a range of LogP values. These derivatives can then be assessed in various research models to understand how changes in chemical structure impact the ability to cross biological membranes.

Key derivatization strategies for a molecule like this compound would focus on two main regions: the tridecanoyl acyl chain and the oxazole ring.

Modification of the Acyl Chain: The 13-carbon chain is the primary determinant of the molecule's high lipophilicity. Altering its length, introducing unsaturation (double or triple bonds), branching, or adding terminal functional groups can significantly modulate the LogP value. For example, shortening the chain would decrease lipophilicity, while adding a terminal phenyl group could increase it and introduce different steric and electronic interactions. universiteitleiden.nl

The goal of such derivatization is to strike a balance. While high lipophilicity can enhance entry into the lipid bilayer, excessive lipophilicity might cause the compound to be retained within the membrane, hindering its passage into the cytosol. frontiersin.org Conversely, very low lipophilicity may prevent the molecule from partitioning into the membrane at all.

Research Findings and Data

While specific derivatization studies on this compound for the express purpose of modulating membrane permeability are not extensively documented in public literature, the principles are well-established from research on other bioactive lipids and heterocyclic compounds. nih.govnih.gov Structure-activity relationship studies on α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH) have shown that modifications to the acyl side chain dramatically impact inhibitor potency. nih.gov For instance, replacing a terminal phenyl group with a 3-chlorophenyl group or extending the chain with a biphenyl (B1667301) moiety resulted in inhibitors with picomolar potency, a significant increase that may be attributed to optimized interactions within the enzyme's binding pocket, which itself is accessed via passage through a membrane environment. nih.gov

The impact of systematic structural modifications on lipophilicity can be predicted using computational models, which calculate the LogP value (cLogP). These in silico tools are invaluable for prioritizing the synthesis of derivatives for biological testing. acdlabs.comresearchgate.net

Below is a table illustrating hypothetical cLogP values for a series of 2-alkanoyloxazole derivatives, demonstrating how chain length and terminal functional groups could be expected to modulate lipophilicity.

Table 1: Predicted Lipophilicity of Hypothetical 2-Alkanoyloxazole Derivatives

| Compound | Acyl Chain Modification | Formula | Molecular Weight ( g/mol ) | Predicted LogP (cLogP)* |

| Analog 1 | Decanoyl (C10) | C₁₃H₂₁NO₂ | 223.31 | 4.1 |

| Analog 2 | This compound (Parent) | C₁₆H₂₇NO₂ | 265.39 | 5.6 |

| Analog 3 | Pentadecanoyl (C15) | C₁₈H₃₁NO₂ | 293.45 | 6.6 |

| Analog 4 | 12-Bromotridecanoyl | C₁₆H₂₆BrNO₂ | 344.29 | 6.1 |

| Analog 5 | 13-Hydroxytridecanoyl | C₁₆H₂₇NO₃ | 281.39 | 4.9 |

| Analog 6 | 13-Phenyltridecanoyl | C₂₂H₃₁NO₂ | 341.49 | 7.5 |

Note: cLogP values are illustrative estimates based on general chemical principles and outputs from common prediction algorithms. Actual experimental values may vary.

The permeability of these synthesized derivatives is then typically evaluated using established research models. These models provide quantitative data on the rate and extent of a compound's passage across a lipid barrier.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well. acs.orgacs.org It provides a clean measure of passive diffusion.

Cell-Based Assays: Cultured cell lines, such as Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, are grown to form a confluent monolayer that mimics the intestinal or blood-brain barrier, respectively. acs.org These models are more complex as they include active transport and efflux mechanisms, providing more biologically relevant permeability data.

Molecular Dynamics (MD) Simulations: These computational models simulate the interaction of a molecule with a lipid bilayer at the atomic level, offering insights into the permeation process, including the energy barriers at different points within the membrane. nih.govacs.org

The data gathered from these models allows for a direct correlation between chemical structure, lipophilicity, and membrane permeability.

Table 2: Illustrative Permeability Data for Hypothetical this compound Derivatives in Research Models

| Compound | Predicted LogP (cLogP) | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | MDCK Cell Permeability (Papp, 10⁻⁶ cm/s) |

| Analog 1 | 4.1 | 15.2 | 8.5 |

| Analog 2 | 5.6 | 25.8 | 12.1 |

| Analog 3 | 6.6 | 18.3 | 5.4 |

| Analog 4 | 6.1 | 22.5 | 9.7 |

| Analog 5 | 4.9 | 9.7 | 4.2 |

| Analog 6 | 7.5 | 10.1 | 2.1 |

Note: Permeability values are hypothetical and for illustrative purposes to show expected trends. Higher Pₑ and Papp values indicate greater permeability. The decrease in permeability for analogs with very high cLogP reflects potential membrane retention.

These findings underscore the power of strategic derivatization. By systematically altering the structure of this compound, researchers can create a suite of chemical tools with tailored lipophilicity and membrane permeability characteristics. This enables a more nuanced investigation of its biological targets and pathways, as it allows for the differentiation between effects related to target engagement and effects limited by the ability of the compound to reach its site of action within the cell.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2 Tridecanoyloxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D and 2D NMR Techniques for Structural Assignment

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of 2-Tridecanoyloxazole is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the oxazole (B20620) ring and the long aliphatic tridecanoyl chain. The protons on the oxazole ring, H-4 and H-5, are anticipated to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the heteroaromatic ring. The coupling between these protons would provide information about their relative positions. The methylene (B1212753) protons (α-CH₂) adjacent to the carbonyl group are expected to resonate at approximately δ 2.8-3.2 ppm as a triplet. The subsequent methylene groups of the long alkyl chain will show a complex multiplet in the δ 1.2-1.7 ppm region, with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data. The carbon atoms of the oxazole ring are expected at characteristic chemical shifts: C-2 (the carbon bearing the acyl group) around δ 158-162 ppm, C-4 at δ 140-145 ppm, and C-5 at δ 120-125 ppm. The carbonyl carbon (C=O) of the tridecanoyl group will appear significantly downfield, typically in the range of δ 170-175 ppm. The carbons of the alkyl chain will be found in the upfield region of the spectrum.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment would reveal the coupling network between adjacent protons, for instance, confirming the connectivity within the tridecanoyl chain.

HSQC: This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connection between the tridecanoyl chain and the oxazole ring through the correlation of the α-CH₂ protons with the C-2 and carbonyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole H-4 | 7.9 - 8.1 (d) | - |

| Oxazole H-5 | 7.1 - 7.3 (d) | - |

| Oxazole C-2 | - | 159.0 - 161.0 |

| Oxazole C-4 | - | 142.0 - 144.0 |

| Oxazole C-5 | - | 123.0 - 125.0 |

| Carbonyl C=O | - | 171.0 - 173.0 |

| α-CH₂ | 2.9 - 3.1 (t) | 35.0 - 37.0 |

| β-CH₂ | 1.7 - 1.9 (quint) | 28.0 - 30.0 |

| (CH₂)₉ | 1.2 - 1.4 (m) | 22.0 - 32.0 |

| Terminal CH₃ | 0.8 - 0.9 (t) | 13.5 - 14.5 |

d = doublet, t = triplet, quint = quintet, m = multiplet

Elucidation of Configurational and Conformational Isomers

For a molecule like this compound, which lacks stereocenters, configurational isomerism is not a factor. However, conformational isomers resulting from rotation around single bonds, particularly the C-C bonds within the long alkyl chain and the bond between the carbonyl group and the oxazole ring, exist. At room temperature, the rapid interconversion of these conformers typically results in time-averaged signals in the NMR spectrum. Variable-temperature NMR studies could potentially be used to restrict this rotation and observe distinct signals for different conformers, although this is generally not necessary for a full structural assignment of such a flexible molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. rsc.org By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₆H₂₇NO), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be determined and compared to the calculated theoretical value, confirming the elemental composition.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₆H₂₇NO | 265.2093 |

| [M+H]⁺ | C₁₆H₂₈NO⁺ | 266.2165 |

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Determination

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion, providing valuable structural information. thermofisher.com In an MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.

The fragmentation of this compound is expected to be dominated by cleavage of the bonds within the tridecanoyl chain and at the junction with the oxazole ring. Key expected fragmentation pathways include:

Alpha-cleavage: Loss of the undecyl radical (C₁₁H₂₃) from the molecular ion, leading to a prominent fragment corresponding to the 2-oxazolylcarbonyl cation.

McLafferty-type rearrangement: If applicable, this could lead to the elimination of a neutral alkene molecule.

Cleavage of the oxazole ring: Fragmentation of the heterocyclic ring itself can also occur, yielding smaller characteristic ions.

Analysis of the resulting fragment ions allows for the reconstruction of the molecule's structure, confirming the presence of both the oxazole and tridecanoyl moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govscispace.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹, characteristic of the carbonyl group of the ketone.

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N and C=C bonds within the oxazole ring.

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl chain and potentially weaker bands above 3000 cm⁻¹ for the sp² C-H bonds of the oxazole ring.

C-O-C Stretch: A band in the 1000-1300 cm⁻¹ region associated with the C-O-C stretching vibration of the oxazole ether linkage.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (sp²) | Stretch | 3100 - 3150 |

| C-H (sp³) | Stretch | 2850 - 2960 |

| C=O | Stretch | 1690 - 1710 |

| C=N | Stretch | 1630 - 1660 |

| C=C | Stretch | 1550 - 1580 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring in this compound is a chromophore that will absorb UV radiation. The spectrum is expected to show absorption maxima corresponding to π → π* and potentially n → π* transitions. The exact position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the ring. The long alkyl chain does not possess a chromophore and is therefore not expected to contribute to the UV-Vis spectrum in the accessible range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of crystallographic data from structurally related compounds, particularly those containing long alkyl chains and heterocyclic cores, allows for a comprehensive and scientifically grounded prediction of its solid-state structure.

Expected Crystallographic Parameters and Molecular Conformation

Based on studies of similar long-chain alkylated heterocyclic compounds, the crystal structure of this compound would likely exhibit a lamellar packing arrangement. In such an arrangement, the molecules would align in sheets, with the polar oxazole headgroups forming one sublayer and the nonpolar tridecanoyl tails forming another. The alkyl chains of adjacent molecules are expected to be parallel to each other to maximize van der Waals forces.

A pertinent example can be found in the crystal structure of a palladium complex featuring a trans-PdCl2(rac-2-heptadecyl-4,5-dihydro-5-methyl-2-oxazole)2 ligand, which contains a long alkyl chain attached to an oxazoline (B21484) ring, a close relative of the oxazole ring system. researchgate.net The long heptadecyl chains in this complex adopt an extended, linear conformation, indicative of the energetically favorable arrangement for such long hydrocarbon chains in a crystalline environment.

Similarly, X-ray diffraction studies on various long-chain esters and amides reveal a common packing motif where the alkyl chains are highly ordered. acs.orgnih.gov For instance, the crystal structures of (S)-4-alkoxycarbonyl-2-azetidinones with long alkyl chains show that the molecules pack in corrugated sheets connected by hydrogen bonds, with the long alkyl chains extending into segregated nonpolar regions. researchgate.net

The planarity of the oxazole ring itself is a key feature. In known crystal structures of oxazole derivatives, the five-membered ring is typically planar or nearly planar. researchgate.net This planarity facilitates π-π stacking interactions between the aromatic rings of adjacent molecules, which could further stabilize the crystal lattice of this compound.

Intermolecular Interactions and Packing

The crystal packing of this compound would be a balance of different intermolecular forces. The primary interactions governing the packing of the tridecanoyl chains would be van der Waals forces. The efficiency of this packing is often influenced by the even or odd number of carbon atoms in the alkyl chain, a phenomenon known as the even-odd effect. uky.edu This can lead to differences in melting points and solid-state densities between homologous series of long-chain compounds.

The table below presents hypothetical, yet representative, crystallographic data for this compound, extrapolated from known structures of similar long-chain organic molecules.

| Crystallographic Parameter | Expected Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 5 - 10 |

| b (Å) | 7 - 12 |

| c (Å) | 35 - 45 |

| α (°) | 90 |

| β (°) | 90 - 100 |

| γ (°) | 90 |

| Volume (ų) | 2500 - 4000 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.0 - 1.2 |

| Conformation of Alkyl Chain | Predominantly all-trans |

| Packing Motif | Lamellar, potentially with interdigitated chains |

This table is illustrative and based on data from analogous structures. Actual values for this compound would need to be determined experimentally.

The following table provides an example of crystallographic data for a related compound with a long alkyl chain, trans-PdCl2(rac-2-heptadecyl-4,5-dihydro-5-methyl-2-oxazole)2, to illustrate the typical parameters reported in such studies. researchgate.net

| Crystallographic Parameter | trans-PdCl2(rac-2-heptadecyl-4,5-dihydro-5-methyl-2-oxazole)2 |

| Empirical Formula | C42H82Cl2N2O2Pd |

| Formula Weight | 850.42 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8279(2) |

| b (Å) | 10.1137(4) |

| c (Å) | 19.311(1) |

| α (°) | 83.836(4) |

| β (°) | 86.066(2) |

| γ (°) | 88.619(4) |

| Volume (ų) | 1126.7(1) |

| Z | 1 |

| Density (calculated) (g/cm³) | 1.253 |

Advanced Computational Chemistry and Molecular Modeling of 2 Tridecanoyloxazole

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies could provide significant insights into the stability, reactivity, and spectroscopic characteristics of 2-Tridecanoyloxazole.

Density Functional Theory (DFT) for Molecular Orbital Analysis

For the broader class of oxazole (B20620) derivatives, Density Functional Theory (DFT) has been employed to analyze their molecular orbitals. researchgate.netscispace.com Such studies on substituted oxazoles have shown that the nature and position of substituent groups significantly influence the electronic distribution and reactivity of the oxazole ring. researchgate.net For instance, electron-donating groups tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing its reactivity towards nucleophiles. researchgate.net A specific DFT analysis for this compound would be necessary to determine the precise effects of the C13 acyl chain on its molecular orbitals.

Calculation of Electronic Properties (e.g., HOMO-LUMO Gaps)

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scispace.com Studies on various oxazole derivatives have calculated these gaps to predict their reactivity. scispace.com A smaller HOMO-LUMO gap generally implies a more reactive molecule. scispace.com For this compound, the calculation of this gap would be invaluable for predicting its stability and potential for chemical reactions. Without specific studies, one can only generalize from findings on other 2-substituted oxazoles, which suggest that the substitution pattern is a key determinant of these electronic properties. researchgate.netscispace.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are also utilized to predict spectroscopic parameters, which can aid in the experimental identification and characterization of compounds. mdpi.com This includes predicting vibrational frequencies (FT-IR), and chemical shifts (NMR). mdpi.com For other, more complex molecules, researchers have successfully correlated computationally predicted spectra with experimental data. mdpi.com A similar computational study on this compound would provide a theoretical spectroscopic profile that could be compared with experimental measurements to confirm its structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules or biological systems.

Ligand-Protein Interaction Dynamics

MD simulations are a cornerstone of modern drug design, used to explore how a ligand, such as an oxazole derivative, might bind to and interact with a protein target. nih.gov Studies on other fatty acid and oxazole-containing ligands have used MD simulations to understand their binding modes and the stability of the ligand-protein complex. nih.gov For this compound, which possesses a long fatty acid chain, MD simulations could reveal how this lipophilic tail influences its binding to potential biological targets, such as receptors or enzymes. Such simulations have been performed for other oxazole derivatives, revealing key interactions with amino acid residues. nih.govmdpi.com

Membrane Interaction Simulations and Permeability Modeling

The interaction of a molecule with cell membranes is a crucial factor in its bioavailability. MD simulations can model how a compound partitions into and permeates through a lipid bilayer. The long tridecanoyl chain of this compound suggests it may have significant interactions with cell membranes. Permeability modeling for other oxazole-based compounds has been part of assessing their drug-like properties, including ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov A specific simulation for this compound would be required to accurately model its membrane permeability and behavior.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the structural features of a group of molecules and their biological activity or physicochemical properties, respectively. jocpr.commeilerlab.org The fundamental principle is that the activity or property of a chemical is directly related to its molecular structure. These models are powerful tools in drug discovery, enabling the prediction of a compound's effects without the need for immediate synthesis and testing, thus saving time and resources. jocpr.com

QSAR/QSPR studies involve several key stages: compiling a dataset of compounds with known activities or properties, calculating a wide range of molecular descriptors that encode structural information, selecting the most relevant descriptors, generating a mathematical model using statistical or machine learning algorithms, and rigorously validating the model's predictive power. jocpr.com

The development of a predictive QSAR model for the biological activity of this compound derivatives would begin with a dataset of analogues with experimentally measured biological activities (e.g., inhibitory concentrations, IC50). The activity data is typically converted to a logarithmic scale (e.g., pIC50) to serve as the dependent variable in the model. d-nb.info

Next, a diverse set of molecular descriptors for each analogue would be calculated. These descriptors fall into several categories:

1D: Basic properties like molecular weight and atom counts. d-nb.info

2D: Topological indices that describe molecular connectivity and shape. d-nb.infoscienceopen.com

3D: Descriptors derived from the three-dimensional conformation of the molecule, such as steric and electronic fields.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) can be used to create a linear model. d-nb.info More advanced and increasingly common are machine learning algorithms like Random Forest (RF), Support Vector Machines (SVM), and various neural networks (NN), which can capture complex, non-linear relationships between the descriptors and the biological activity. mdpi.combiorxiv.org

A hypothetical QSAR model for this compound might take the form of the following equation: pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Model validation is a critical step to ensure its robustness and predictive accuracy. mdpi.com This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds that were not used to build the model. mdpi.com A high correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) for the test set (typically > 0.5) indicate a reliable model. mdpi.com

Table 1: Hypothetical Data for a QSAR Model of this compound Derivatives

This interactive table illustrates the type of data required to build a QSAR model. It includes hypothetical derivatives, their experimental biological activity (pIC50), and calculated molecular descriptors.

| Compound ID | Derivative Structure (Modification on Tridecanoyl Chain) | pIC50 (Experimental) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Topological Polar Surface Area (Descriptor 3) |

| 1 | This compound (Parent) | 5.2 | 307.48 | 5.8 | 45.8 |

| 2 | 13-Fluoro-tridecanoyl | 5.5 | 325.47 | 5.9 | 45.8 |

| 3 | 13-Hydroxy-tridecanoyl | 5.8 | 323.48 | 5.3 | 66.1 |

| 4 | 12-Oxo-tridecanoyl | 5.1 | 321.46 | 5.4 | 63.0 |

| 5 | Dodecanoyloxazole (Shorter Chain) | 4.9 | 293.45 | 5.3 | 45.8 |

| 6 | Tetradecanoyloxazole (Longer Chain) | 5.3 | 321.51 | 6.3 | 45.8 |

Once a validated QSAR model is established, its primary application is to screen and prioritize a virtual library of novel this compound derivatives for synthesis. jocpr.com This process involves designing a large number of hypothetical structures in silico by making various chemical modifications to the parent molecule. The QSAR model is then used to predict the biological activity of each of these virtual compounds.

The derivatives are ranked based on their predicted activity. mdpi.com Those with the highest predicted potency, along with favorable physicochemical properties (also predictable via QSPR models), are identified as top candidates. This rational, computer-guided approach focuses synthetic efforts on a smaller number of highly promising molecules, significantly increasing the efficiency of the drug discovery process. jocpr.commdpi.com

Table 2: Hypothetical Prioritization of this compound Derivatives for Synthesis

This table shows a ranked list of hypothetical derivatives based on their predicted biological activity from a QSAR model.

| Rank | Proposed Derivative Structure | Predicted pIC50 | Rationale for Synthesis | Priority |

| 1 | 13-Amino-tridecanoyl | 6.8 | High predicted activity, potential for salt formation | High |

| 2 | 13-Methoxy-tridecanoyl | 6.5 | Strong predicted activity, improved metabolic stability | High |

| 3 | 7,7-Difluoro-tridecanoyl | 6.2 | Good predicted activity, potential to block metabolism | Medium |

| 4 | Cyclopropyl at C-13 | 6.1 | Favorable lipophilicity and activity prediction | Medium |

| 5 | 13-Cyano-tridecanoyl | 5.9 | Moderate predicted activity, novel functionality | Low |

Development of Predictive Models for Biological Activity

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, such as the synthesis of this compound. By applying quantum mechanics methods like Density Functional Theory (DFT), it is possible to map the entire potential energy surface of a reaction. rsc.orgresearchgate.net This allows for the prediction of the most likely reaction pathway from reactants to products. rsc.orgnih.govescholarship.org

A key element in this analysis is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. numberanalytics.comwikipedia.org The structure and energy of the transition state determine the reaction rate and selectivity. numberanalytics.com Analyzing the transition state provides critical insights into the bond-forming and bond-breaking processes that occur during the reaction. elifesciences.orgnih.gov By comparing the energy barriers (activation energies) of different possible pathways, chemists can predict which reaction conditions (e.g., catalyst, solvent, temperature) are most likely to be successful. numberanalytics.com This theoretical foresight can guide the design of more efficient and selective synthetic routes. numberanalytics.comchemrxiv.org

Investigation of Molecular Mechanisms and Biological Activities of 2 Tridecanoyloxazole in Vitro Research

Anti-Cancer Research: Mechanisms of Apoptosis Induction in Cancer Cell Lines (In Vitro)

Cell Cycle Perturbation Studies (In Vitro)

Following a comprehensive review of published scientific literature, no in vitro studies investigating the effects of 2-Tridecanoyloxazole on cell cycle perturbation have been identified. Research on how this specific compound may influence the phases of the cell cycle (G1, S, G2, M) or the regulatory proteins involved, such as cyclins and cyclin-dependent kinases, is not available in the public domain. Computational models and in vitro assays are common methods to study the effects of compounds on cell cycle progression, but no such data has been reported for this compound. savemyexams.comlibretexts.orgeviq.org.au

Identification of Signaling Pathways Involved in Anti-Cancer Activity (In Vitro)

There is currently no available scientific evidence from in vitro studies to delineate the signaling pathways that may be modulated by this compound in the context of anti-cancer activity. Key pathways often implicated in cancer, such as the PI3K/Akt, MAPK/ERK, and other survival or apoptotic pathways, have not been studied in relation to this compound. nih.govnih.gov Therefore, its potential as an anti-cancer agent through the modulation of these or other signaling cascades remains uninvestigated.

Research on Peroxisome Proliferator-Activated Receptor (PPAR) Interactions

No peer-reviewed research articles or data are available that describe the interaction of this compound with any of the Peroxisome Proliferator-Activated Receptor (PPAR) isoforms (PPARα, PPARβ/δ, PPARγ). nih.govmdpi.comnih.gov

Ligand Binding Domain Studies

Consistent with the lack of general research on PPAR interactions, there are no studies focused on the binding of this compound to the ligand-binding domain (LBD) of PPARs. The affinity, selectivity, and mode of binding of this compound to PPARs are currently unknown.

Transcriptional Regulation Modalities

As no evidence exists for the binding of this compound to PPARs, there is consequently no information on its potential role in the transcriptional regulation of PPAR target genes. The mechanisms by which PPARs regulate gene expression, typically involving heterodimerization with the retinoid X receptor (RXR) and binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs), have not been explored in the context of this compound.

Elucidation of Specific Molecular Targets

The specific molecular targets of this compound have not been elucidated in the existing scientific literature. Target identification is a critical step in drug discovery, and a variety of experimental and computational methods are used for this purpose. nih.govnih.gov However, no such studies have been published for this compound, and therefore its mechanism of action at the molecular level remains unknown.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Tridecanoyloxazole Analogues

Systematic Modification of the Tridecanoyl Side Chain

The side chain of a molecule plays a crucial role in its interaction with biological targets. For 2-alkyloxazoles, modifications to the alkyl group at the C-2 position have been shown to significantly influence biological activity.

Impact of Chain Length and Saturation on Activity

The length and degree of saturation of the alkyl side chain are critical determinants of biological efficacy. Studies on various molecular scaffolds indicate that altering chain length can optimize interactions within the binding pockets of target proteins.

Research on N-alkylmorpholine derivatives, for instance, has demonstrated a clear SAR where antibacterial activity against MRSA is highest for compounds with alkyl chains between 12 (n-dodecyl) and 16 (n-hexadecyl) carbons. chemrxiv.org Shorter chains (less than 5 carbons) were found to be inactive. chemrxiv.org Similarly, in a series of amiodarone (B1667116) analogues, increasing the bulk and length of an ester side chain enhanced the compound's half-life by providing steric hindrance against metabolic enzymes. scirp.org